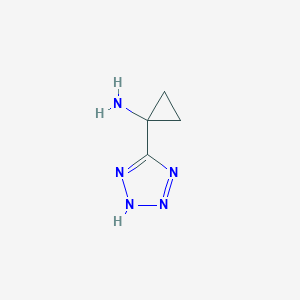

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine

Description

Historical Context and Discovery

The synthesis of tetrazole derivatives dates to the early 20th century, but 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine emerged as a distinct entity in the 2010s. Early methods for tetrazole synthesis, such as the Pinner reaction (azide-nitrile cycloaddition), were adapted to incorporate cyclopropane rings. A breakthrough came with the development of Ugi-type multicomponent reactions, enabling efficient coupling of cyclopropane-containing amines with tetrazole precursors. For example, azido-Ugi reactions using trimethylsilyl azide (TMSN₃) and cyclopropane-derived imines provided regioselective access to this compound class.

Key milestones include:

Significance in Heterocyclic Chemistry

The compound’s significance arises from two structural motifs:

- Cyclopropane Ring : Introduces steric strain (≈27 kcal/mol), enhancing reactivity in ring-opening and [2+1] cycloaddition reactions.

- Tetrazole Ring : Serves as a bioisostere for carboxylic acids (pKa ~4.5 vs. ~4.8 for COOH), improving metabolic stability in drug candidates.

Applications include:

- Organocatalysis : Chiral derivatives act as asymmetric catalysts in amination reactions.

- Pharmaceutical Intermediates : Used in angiotensin II receptor blockers (e.g., analogs of losartan).

Table 1: Comparative Reactivity of Tetrazole-Cyclopropane Hybrids

| Compound | Ring Strain (kcal/mol) | Tetrazole pKa |

|---|---|---|

| 1-(1H-Tetrazol-5-yl)cyclopropan-1-amine | 27 | 4.5 |

| 1-Cyclohexyl-1H-tetrazol-5-amine | 0 | 4.7 |

| 1-(2-tert-Butyltetrazol-5-yl)cyclopropan-1-amine | 27 | 4.3 |

Position within Tetrazole-Containing Compounds Classification

This compound belongs to the N-substituted 1H-tetrazole class, distinguished by its cyclopropane-amine substituent. Key subclasses include:

- Alkyltetrazoles : e.g., 1-(1-cyclopropylpropyl)tetrazol-5-amine.

- Aryltetrazoles : e.g., 1-[3-(1H-tetrazol-5-yl)phenyl]cyclopropan-1-amine.

- Heterocyclic hybrids : e.g., 1-(1H-tetrazol-5-yl)ethan-1-amine.

Its classification is further defined by:

Current Research Landscape

Recent studies focus on:

- Synthetic Methodologies :

Pharmaceutical Applications :

Material Science :

Ongoing challenges include optimizing enantioselective synthesis and mitigating potential ring-opening side reactions under acidic conditions.

Properties

IUPAC Name |

1-(2H-tetrazol-5-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c5-4(1-2-4)3-6-8-9-7-3/h1-2,5H2,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOLEXMNCRMWRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NNN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787545-18-0 | |

| Record name | 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approaches to Tetrazole-Substituted Amines

Tetrazole derivatives, including tetrazolyl amines, are commonly synthesized via azide-based cycloaddition reactions or multicomponent reactions that incorporate azide sources with suitable precursors. The key synthetic challenge is the formation of the tetrazole ring on the cyclopropane nucleus while preserving or introducing the amino functionality.

Azide Cycloaddition and Ugi-Type Multicomponent Reactions

One of the prominent methods to prepare tetrazole-substituted cyclic amines involves the azido-Ugi reaction or copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be adapted for tetrazole formation:

Azido-Ugi Reaction with Cyclic Imines

A method elaborated by researchers involves the TMSN3-modified Ugi reaction with 2-substituted cyclic imines, allowing direct preparation of cyclic amines substituted with tetrazole rings. This method can yield five-, six-, and seven-membered cyclic amines with tetrazole substitution, which is relevant for cyclopropane derivatives as smaller cyclic imines can be used analogously. The reaction scope includes the possibility of debenzylation under catalytic hydrogenation to yield NH-tetrazoles quantitatively, which is useful for preparing free tetrazole amines.Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Although primarily used for triazole synthesis, copper-catalyzed cycloaddition of hydrazoic acid with terminal alkynes is a related technique that offers mild conditions and high yields. The hydrazoic acid is generated in situ from sodium azide under acidic conditions, and the reaction proceeds under ambient atmosphere with environmentally friendly solvents. This method demonstrates high atom economy and functional group tolerance, and it has been used for large-scale synthesis of aryltetrazole intermediates, indicating potential scalability for tetrazole cyclopropyl amines if suitable alkyne precursors are employed.

Hydrogenation and Deprotection Strategies for Tetrazole Compounds

- Catalytic Hydrogenation for Deprotection

The patent EP2902385B1 describes a deprotection method for tetrazole compounds, which is relevant when protecting groups are used during synthesis. The hydrogenation is performed under hydrogen pressure (1–100 atm, preferably 1–10 atm) in various solvents such as isopropyl alcohol, methanol, ethanol, tetrahydrofuran, or ethyl acetate. Reaction temperatures range from 0°C to 150°C, with typical reaction times between 0.1 and 72 hours. This method allows the removal of protecting groups on tetrazole nitrogen atoms to yield free tetrazole amines, which can be applied after cyclopropane ring formation.

Specific Synthetic Routes to Tetrazole-Substituted Cyclopropanamine

While direct literature on 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine is limited, analogous methods for preparing tetrazole-substituted amines and cyclopropane derivatives provide insight:

Stepwise Synthesis via Tetrazole Precursors

Starting from cyclopropanone or cyclopropane derivatives bearing suitable leaving groups, nucleophilic substitution with azide sources followed by cyclization can form the tetrazole ring. The reaction conditions often involve polar aprotic solvents such as DMF or DMSO at elevated temperatures (20–200°C) for several hours to days. The reaction time and temperature depend on the reactivity of the starting materials.One-Pot Multicomponent Reactions

One-pot four-component condensations involving bromoethyl derivatives, amines, isocyanides, and sodium azide have been reported for related tetrazole heterocycles. Although these examples focus on tetrahydropyrrolo[1,2-a]pyrazine derivatives, the underlying principles can be adapted for cyclopropane systems by selecting appropriate cyclic precursors and amines.

Example Data Table: Reaction Conditions for Tetrazole Formation

Research Findings and Practical Considerations

Solvent Choice : Polar aprotic solvents such as DMF, DMSO, and DMA are favored for tetrazole ring formation due to their ability to dissolve azides and promote cyclization. Mixed solvents with water or alcohols are also effective, especially in catalytic systems.

Temperature and Time : Reaction temperatures vary widely from ambient to 200°C depending on the method and substrates. Longer reaction times (up to several days) may be required for less reactive substrates.

Catalyst and Safety : Copper catalysts are commonly used in azide-alkyne cycloadditions with hydrazoic acid generated in situ to minimize hazards. Hydrogenation catalysts such as Pd/C are used for deprotection steps. Handling azides and hydrazoic acid requires careful control due to their toxicity and explosiveness, but in situ generation under dilute conditions improves safety.

Scalability : The copper-catalyzed methods have been demonstrated on gram scale and are suitable for scale-up, making them practical for industrial synthesis of tetrazole derivatives.

Chemical Reactions Analysis

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring.

Scientific Research Applications

Structural Overview

The compound's molecular formula is , and it features a cyclopropane ring substituted with a tetrazole group. The unique combination of these structural elements contributes to its reactivity and biological activity.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. Studies have shown that 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine can act against various bacterial strains, making it a candidate for developing new antimicrobial agents. For example, compounds with similar structures have been evaluated for their effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Tetrazole-containing compounds have also been investigated for their anticancer potential. Preliminary studies suggest that 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. Further research is needed to elucidate these mechanisms and assess the compound's efficacy in clinical settings .

3. Central Nervous System Effects

There is growing interest in the neuropharmacological effects of tetrazole derivatives. Some studies suggest that 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine may influence neurotransmitter systems and could be explored for treating neurological disorders such as depression or anxiety .

Materials Science Applications

4. Polymer Chemistry

The incorporation of tetrazole moieties into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. Research has demonstrated that polymers containing 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine exhibit improved resistance to degradation under various environmental conditions .

5. Coordination Chemistry

The compound's ability to form coordination complexes with metal ions opens avenues for developing new catalysts or sensors. Studies have indicated that tetrazole ligands can stabilize metal ions in various oxidation states, which could be utilized in catalytic processes or in the design of novel electronic materials .

Agricultural Chemistry Applications

6. Pesticide Development

Research into the use of tetrazole derivatives in agrochemicals has shown promise for developing effective pesticides. The unique reactivity of 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine may lead to the synthesis of novel compounds with selective herbicidal or insecticidal properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Efficacy | Evaluated against resistant bacterial strains | Demonstrated significant activity against Staphylococcus aureus |

| Investigation of Anticancer Properties | Assessed effects on tumor cell lines | Induced apoptosis in specific cancer types |

| Neuropharmacological Study | Examined effects on neurotransmitter systems | Potential anxiolytic effects observed in animal models |

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine:

Key Differences

Cyclopropane vs. Cyclopropane-containing derivatives (e.g., [1-(cyclopropylmethyl)-tetrazol-5-yl]methanamine) exhibit higher metabolic stability in in vitro hepatic microsome assays compared to non-cyclopropane analogues .

Tetrazole Positioning and Bioactivity :

- Compounds with tetrazole at position 5 (e.g., the target and 14c-LLL ) show stronger hydrogen-bonding interactions in enzyme inhibition assays compared to tetrazoles at other positions (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine ) .

Synthetic Accessibility: The target compound is synthesized via solid-phase peptide synthesis (SPPS) with moderate yields (40–47%), similar to 14c-LLL and 16-LL . Non-peptidic analogues (e.g., 1-cyclopropylcyclopropan-1-amine) are synthesized via Ugi-azide multicomponent reactions, offering higher scalability .

Biological Activity

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine is a compound characterized by its unique structural features, comprising a cyclopropane ring and a tetrazole moiety. This compound has garnered attention in various fields of biochemical research due to its potential biological activities, particularly in modulating enzyme functions and cellular processes.

- Molecular Formula : C4H7N5

- Molecular Weight : 125.13 g/mol

- CAS Number : 787545-18-0

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine interacts with several biological targets:

Enzyme Interaction :

- It has been shown to influence the activity of nitric oxide synthase (NOS), an enzyme crucial for the production of nitric oxide (NO), which plays a significant role in various physiological processes such as vasodilation and neurotransmission.

Protein Binding :

- The compound can bind to specific proteins, altering their conformation and activity. This interaction can affect protein-protein interactions and downstream signaling pathways, indicating its potential as a biochemical modulator.

Cellular Effects

The compound's effects on different cell types have been documented:

Neuronal Cells :

- It influences signaling pathways involving cyclic guanosine monophosphate (cGMP), impacting neurotransmission and synaptic plasticity.

Gene Expression :

- By interacting with transcription factors and regulatory proteins, it can alter gene expression related to metabolism, growth, and differentiation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related tetrazole compounds. For example:

- Compounds similar to 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine were tested against various bacterial strains. Results indicated that some derivatives exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains .

Cytotoxicity

In vitro assays conducted on human cancer cell lines showed that derivatives of tetrazole compounds did not exhibit cytotoxic effects at concentrations below 100 µM. This suggests a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of tetrazole derivatives and their biological activity has been explored:

- Modifications in the tetrazole ring or the cyclopropane structure can significantly impact their reactivity and binding properties. For instance, substituting different groups on the tetrazole moiety has been shown to enhance antibacterial efficacy while maintaining low cytotoxicity .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-methyl-1H-tetrazol-5-amino | Methyl group instead of cyclopropane | Different reactivity and binding |

| 1,3,5-tris(1H-tetrazol-5-yl)benzene | Multiple tetrazole rings | Enhanced electronic properties |

| 1-(1H-tetrazol-5-yl)cyclopropan-1-amino | Cyclopropane ring + tetrazole | Notable enzyme modulation |

Q & A

What are the established synthetic routes for 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine, and how are intermediates characterized?

Basic Research Question

A common method involves cyclopropane ring formation followed by tetrazole functionalization. For example, the hydrochloride salt of this compound can be synthesized via nucleophilic substitution or cycloaddition reactions. Key intermediates, such as cyclopropane precursors, are typically characterized using 1H/13C NMR and mass spectrometry to confirm structural integrity . Crystallization conditions (e.g., methanol solvent systems) and yield optimization (e.g., 90% yields in related tetrazole syntheses) should be documented rigorously .

How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the stereoelectronic configuration of this compound?

Advanced Research Question

SCXRD is critical for confirming bond angles, hydrogen-bonding networks, and spatial arrangements. For tetrazole derivatives, SHELXL/SHELXTL software is widely used for refinement . For example, related tetrazole salts exhibit planar tetrazole rings and hydrogen-bonded 3D networks, which stabilize the crystal lattice . Data collection with a Bruker SMART APEX diffractometer (Mo-Kα radiation, ω-scans) ensures high-resolution structural analysis. Key parameters include space group determination (e.g., P21/c), unit cell dimensions, and refinement statistics (R1 < 0.05) .

What experimental methods are used to assess the thermodynamic stability of this compound under varying conditions?

Basic Research Question

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify decomposition temperatures and phase transitions. For tetrazoles, decomposition typically occurs above 170°C, as observed in structurally similar compounds . Gas-phase enthalpy (ΔfH°) and sublimation energy (ΔsubH°) can be calculated using calorimetry or computational methods (e.g., Gaussian 03), referencing NIST thermochemical databases .

How can computational modeling predict the energetic properties of 1-(1H-tetrazol-5-yl)cyclopropan-1-amine derivatives?

Advanced Research Question

Density functional theory (DFT) and programs like EXPLO5 (v6.01) evaluate detonation velocity (D) and pressure (P) using crystal density and heat of formation (HOF). For example, tetrazole salts with cyclopropane moieties exhibit HOF values >630 kJ/mol and densities up to 2.92 g cm⁻³, suggesting potential as high-energy materials . Sensitivity tests (impact/friction) and toxicity assessments are required to classify derivatives as green primary explosives .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

Due to the reactive tetrazole group, wear nitrile gloves , safety goggles, and lab coats. Avoid inhalation/ingestion; use fume hoods for synthesis. Waste disposal must follow hazardous chemical guidelines (e.g., neutralization before disposal). Safety data for related tetrazoles highlight risks of skin/eye irritation (H303+H313+H333) and recommend emergency measures like rinsing with water .

How can competing side reactions during synthesis be minimized, and what analytical tools validate purity?

Advanced Research Question

Side reactions (e.g., Dimroth rearrangement in tetrazole-amine systems) are mitigated by controlling temperature and reaction time. For example, refluxing in anhydrous ethanol with CH₃COONa/CH₃COOH minimizes byproducts . Purity is validated via HPLC (≥95% purity) and FT-IR to confirm functional groups. For salts, elemental analysis (C, H, N) ensures stoichiometric consistency .

What role does hydrogen bonding play in the crystallographic packing of this compound?

Advanced Research Question

In tetrazole derivatives, N–H···O/N hydrogen bonds form supramolecular architectures. For instance, guanidinium-tetrazole salts exhibit 8-membered hydrogen-bonded rings, creating layered frameworks. These interactions influence solubility and stability, which can be probed via temperature-dependent SCXRD .

How does the cyclopropane ring strain influence the compound’s reactivity in nucleophilic or electrophilic environments?

Advanced Research Question

Cyclopropane’s angle strain increases susceptibility to ring-opening reactions. In acidic/basic conditions, the amine group may act as a nucleophile, while the tetrazole ring stabilizes intermediates. Kinetic studies (e.g., monitoring by NMR) and theoretical calculations (Mayer bond order analysis) elucidate reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.